molecular formula C28H28O2Sn B12582476 Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- CAS No. 473332-52-4

Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-

Cat. No.: B12582476
CAS No.: 473332-52-4
M. Wt: 515.2 g/mol
InChI Key: NHHJAQRZIBVBPT-UHFFFAOYSA-N
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Description

Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is an organotin compound with the molecular formula C27H26O2Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- typically involves the reaction of triphenyltin chloride with 2,6-bis(methoxymethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding tin oxide derivative.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Tin oxide derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry

In chemistry, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-tin bonds, which are essential in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential use in medicinal chemistry. Organotin compounds have shown promise as anticancer agents, and Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is being investigated for its cytotoxic properties.

Medicine

The compound’s potential as an anticancer agent is of significant interest. Research is ongoing to understand its mechanism of action and to develop it into a viable therapeutic agent.

Industry

In the industrial sector, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a catalyst in various chemical reactions. Its ability to facilitate the formation of carbon-tin bonds makes it valuable in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating various chemical reactions. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Stannane, (acetyloxy)triphenyl-: Another organotin compound with similar structural features but different functional groups.

    Triphenyltin chloride: A precursor in the synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-.

    Triphenyltin hydroxide: A related compound with hydroxyl functional groups.

Uniqueness

Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is unique due to the presence of the 2,6-bis(methoxymethyl)phenyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

473332-52-4

Molecular Formula

C28H28O2Sn

Molecular Weight

515.2 g/mol

IUPAC Name

[2,6-bis(methoxymethyl)phenyl]-triphenylstannane

InChI

InChI=1S/C10H13O2.3C6H5.Sn/c1-11-7-9-4-3-5-10(6-9)8-12-2;3*1-2-4-6-5-3-1;/h3-5H,7-8H2,1-2H3;3*1-5H;

InChI Key

NHHJAQRZIBVBPT-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)COC)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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